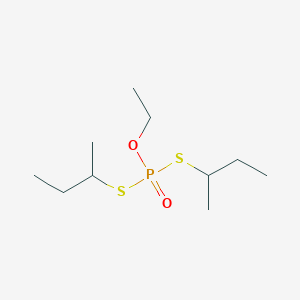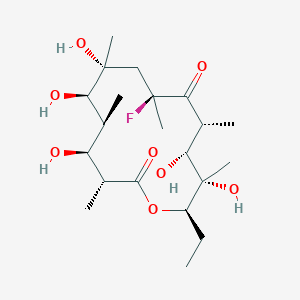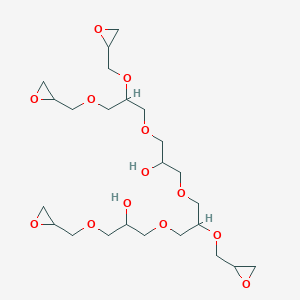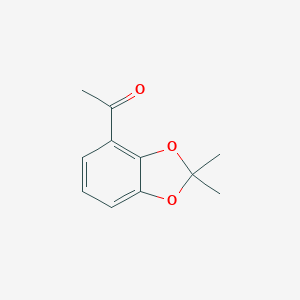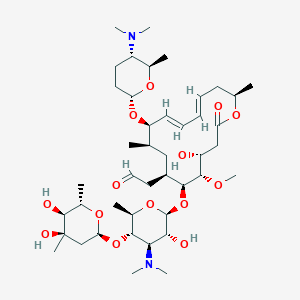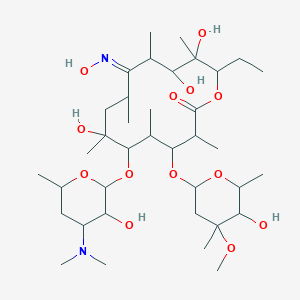
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide (DCBT) is a chemical compound that has been widely used in scientific research due to its unique properties. DCBT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. It has been synthesized using a variety of methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ion and is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide may alter the pH balance of cells and tissues, leading to changes in physiological processes.
生化和生理效应
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which may lead to changes in acid-base balance and the regulation of pH in cells and tissues. 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been shown to inhibit the release of neurotransmitters by modulating calcium channels. Additionally, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to protect against oxidative stress in the cardiovascular system.
实验室实验的优点和局限性
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide in lab experiments. Its effects on different physiological processes may be difficult to isolate, and its specificity for certain enzymes or channels may be limited.
未来方向
There are several future directions for 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide research. One area of interest is the development of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide derivatives with increased specificity for certain enzymes or channels. Another area of interest is the use of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide may have potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has the potential to be a valuable tool for studying various physiological and biochemical processes, and its future applications in the treatment of diseases are promising.
合成方法
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been synthesized using a variety of methods, including the reaction of 2-amino-5,7-dichlorobenzothiazole with butanoyl chloride, and the reaction of 2-amino-5,7-dichlorobenzothiazole with butyric anhydride. The yield of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide synthesis varies depending on the method used, but the purity of the compound can be increased through recrystallization.
科学研究应用
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been used in scientific research as a tool to study various physiological and biochemical processes. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been used to study the role of calcium channels in the modulation of neurotransmitter release. Additionally, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been used to study the effects of oxidative stress on the cardiovascular system.
属性
CAS 编号 |
101064-01-1 |
|---|---|
产品名称 |
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
分子式 |
C11H10Cl2N2O4S |
分子量 |
337.2 g/mol |
IUPAC 名称 |
4-(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Cl2N2O4S/c12-6-4-7(13)11-8(5-6)20(18,19)15-9(14-11)2-1-3-10(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
InChI 键 |
AAZVWOXNLSJUDY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Cl)Cl |
规范 SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
